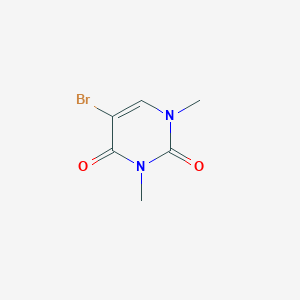

5-Bromo-1,3-dimethyluracil

描述

Historical Perspectives on Uracil (B121893) Derivatives Research

The study of uracil and its derivatives has a rich history rooted in the foundational discoveries of nucleic acids. Uracil itself was first identified in 1885 by Robert Behrend during his work on uric acid derivatives. wikipedia.org Early research in the 20th century focused on the synthesis and understanding the chemical properties of various uracil derivatives. A significant portion of this early work laid the groundwork for understanding the structure and function of nucleic acids.

The exploration of halogenated uracil derivatives, such as 5-bromouracil (B15302), gained momentum as researchers began to investigate their potential as antimetabolites. These compounds, due to their structural similarity to naturally occurring nucleobases, can interfere with metabolic processes, a property that became central to the development of early chemotherapeutic agents. researchgate.net The synthesis of 5-bromo-1,3-dimethyluracil is often achieved through the bromination of 1,3-dimethyluracil (B184088). tandfonline.comcdnsciencepub.com This particular derivative, with its methylated nitrogens, provided a model compound to study the effects of substitution on the pyrimidine (B1678525) ring without the complications of N-H acidity. mdpi.com

Significance of Pyrimidine Modifications in Research

Modifying the pyrimidine scaffold is a cornerstone of medicinal chemistry and drug discovery. rroij.commdpi.com The pyrimidine ring is a "privileged structure," meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Researchers modify pyrimidines like uracil for several key reasons:

To Enhance Pharmacological Properties: Structural modifications can improve a compound's effectiveness, increase its selectivity for a specific biological target, and enhance its bioavailability. rroij.com

To Investigate Structure-Activity Relationships (SAR): By systematically altering the structure of a pyrimidine derivative and observing the effect on its biological activity, researchers can understand which parts of the molecule are crucial for its function. semanticscholar.org This knowledge is vital for designing more potent and specific drugs.

To Create Novel Therapeutic Agents: The versatility of the pyrimidine structure allows for the creation of a vast library of derivatives with unique mechanisms of action. rroij.comtandfonline.com This has led to the development of pyrimidine-based drugs for a wide range of diseases, including viral infections and cancer. semanticscholar.orgrjptonline.orgresearchgate.net

As Probes for Biological Systems: Modified pyrimidines can be used as tools to study the function of enzymes and receptors involved in various cellular processes.

The introduction of a bromine atom at the C5 position of the uracil ring, as in this compound, significantly alters the electronic properties of the molecule, making it a valuable tool for a variety of research applications.

Overview of Research Trajectories for this compound

Research involving this compound has followed several distinct, yet interconnected, paths.

Synthetic Intermediate: A primary application of this compound is as a versatile starting material or intermediate in the synthesis of more complex molecules. tandfonline.com Its reactivity allows for further chemical modifications, such as in cross-coupling reactions to form new carbon-carbon bonds. chemsrc.com For instance, it has been used in the synthesis of 6-alkynyl-5-aryluracils and various other substituted uracil derivatives. beilstein-journals.orgrsc.orgclockss.org It also serves as an upstream product for the synthesis of 5,5'-methylenebis(1,3-dimethyluracil). lookchem.com

Photochemical Studies: The compound has been utilized in photochemical research. For example, studies have investigated the photoinduced cross-coupling reaction of this compound with electron-rich aromatic compounds. chemsrc.com

Spectroscopic and Dynamic Studies: Researchers have employed this compound in resonance Raman spectroscopic studies to investigate the structural dynamics of uracil derivatives in their excited states. acs.org These studies provide fundamental insights into the behavior of these molecules upon light absorption.

Chemical Reactivity Studies: The reactivity of the C5-C6 double bond in this compound has been explored. For example, its reactions with active methylene (B1212753) compounds have been shown to lead to diverse C-C bond formations at both the 5- and 6-positions of the uracil ring. mdpi.comacs.org

Crystal Engineering and Thermochemical Analysis: The compound has been a subject of study in the field of crystal engineering, which focuses on the design and synthesis of solid-state structures. researchgate.net Additionally, its thermochemical properties, such as sublimation enthalpy, have been investigated to better understand the intermolecular forces at play. researchgate.net

Biological Screening: While not a therapeutic agent itself, this compound has been included in specificity studies for the development of immunoassays for related therapeutic drugs like tegafur, a prodrug of 5-fluorouracil (B62378). csic.es

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITOSXPGCRFMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220612 | |

| Record name | 5-Bromo-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7033-39-8 | |

| Record name | 5-Bromo-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007033398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 1,3 Dimethyluracil

Direct Bromination Approaches

Direct bromination stands as the most common and straightforward method for introducing a bromine atom at the C5 position of the 1,3-dimethyluracil (B184088) ring. This approach typically involves the reaction of 1,3-dimethyluracil with a brominating agent, often in a suitable solvent system.

Bromination of 1,3-Dimethyluracil with Bromine

The direct reaction of 1,3-dimethyluracil with molecular bromine (Br₂) is a widely employed method for the synthesis of 5-bromo-1,3-dimethyluracil. tandfonline.comlookchem.com This reaction is often carried out in various solvents, including water, acetic acid, and polar aprotic solvents like dimethylformamide (DMF). cdnsciencepub.combeilstein-journals.org The choice of solvent can influence the reaction rate and the formation of byproducts.

In aqueous solutions, the bromination of 1,3-dimethyluracil proceeds readily. lookchem.comcdnsciencepub.com Similarly, using glacial acetic acid as a solvent provides an effective medium for the reaction. beilstein-journals.orgrsc.org The reaction can also be performed using N-bromosuccinimide (NBS) as the bromine source, particularly in nonpolar solvents, which offers a convenient and efficient alternative to using liquid bromine, especially when reactants are sensitive to the hydrobromic acid generated during the reaction with Br₂. tandfonline.com

Table 1: Examples of Direct Bromination of 1,3-Dimethyluracil

| Brominating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Br₂ | Glacial Acetic Acid / Acetic Anhydride (B1165640) | 25 °C, 1 h | 52% | beilstein-journals.org |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux with Benzoyl Peroxide | >95% | tandfonline.com |

| Br₂ | Water | Not specified | High | tandfonline.com |

Role of Acetic Anhydride in Bromination

In some synthetic procedures, acetic anhydride is added to the reaction mixture during the bromination of 1,3-dimethyluracil in acetic acid. beilstein-journals.orgrsc.org One documented procedure involves dissolving 1,3-dimethyluracil in glacial acetic acid, followed by the addition of acetic anhydride before the dropwise addition of bromine. beilstein-journals.orgrsc.org While the precise role of acetic anhydride is not always explicitly detailed in these procedures, it is often used in organic reactions to scavenge water, ensuring anhydrous conditions which can be crucial for preventing side reactions. It may also act as a co-solvent or influence the reactivity of the bromine.

Impact of Reaction Conditions on Bromination Products

The conditions under which the bromination of 1,3-dimethyluracil is carried out can significantly affect the nature and yield of the products. Factors such as temperature, solvent, and the presence of catalysts or additives play a crucial role.

For instance, the bromination of 1,3-dimethyluracil with bromine in water initially forms a 5-bromo-6-hydroxy-hydropyrimidine derivative. cdnsciencepub.comresearchgate.netcdnsciencepub.com This intermediate can then be dehydrated to the desired this compound upon heating or by acid catalysis. cdnsciencepub.comresearchgate.net In one study, heating the reaction mixture to 100°C for 15 minutes after acidification was employed to facilitate this dehydration. cdnsciencepub.com

When N-bromosuccinimide (NBS) is used as the brominating agent, the reaction conditions can be tailored to favor the desired product. In nonpolar solvents like carbon tetrachloride, the use of a radical initiator such as benzoyl peroxide under reflux conditions leads to the formation of this compound in high yields. tandfonline.com

The photoreaction of this compound itself can be influenced by the presence of acid. In a 1,4-xylene solution, photolysis yields a mixture of 5- and 6-aryl substituted uracils. Initially, the 5-isomer is formed, followed by the 6-isomer, which is proposed to arise from the protonated uracil (B121893). However, when an acid like HBr or trifluoroacetic acid is added at the beginning of the reaction, both isomers are formed concurrently. oup.com

Mechanisms of Bromination in Aqueous Acidic Solutions

The bromination of uracil derivatives, including 1,3-dimethyluracil, in aqueous acidic solutions involves a multi-step mechanism that has been elucidated through kinetic and spectroscopic studies.

Kinetic studies have shown that the bromination of 1,3-dimethyluracil in aqueous sulfuric acid involves a rapid initial attack by bromine on the uracil ring. cdnsciencepub.com This leads to the formation of an observable intermediate. The rate of this initial attack is dependent on the concentration of both the uracil derivative and bromine. The subsequent steps of the reaction, particularly the dehydration of the intermediate, are often slower and can be acid-catalyzed. cdnsciencepub.com

Spectrophotometric and potentiometric studies have provided strong evidence for the formation of a 5-bromo-6-hydroxy-hydropyrimidine intermediate during the bromination of 1,3-dimethyluracil in aqueous solutions. cdnsciencepub.comresearchgate.netcdnsciencepub.com This intermediate is formed by the addition of bromine and a hydroxyl group (from water) across the C5-C6 double bond of the pyrimidine (B1678525) ring.

This intermediate, specifically a 5-bromo-5,6-dihydro-6-hydroxyuracil, is relatively stable but can undergo dehydration to form the aromatic 5-bromouracil (B15302) derivative. cdnsciencepub.comresearchgate.net The dehydration process is catalyzed by acid and is also promoted by heating. cdnsciencepub.comresearchgate.netcdnsciencepub.com The mechanism of dehydration involves the elimination of a water molecule, which restores the aromaticity of the pyrimidine ring and yields the final this compound product. The existence of this dihydrouracil (B119008) intermediate has been confirmed by 1H NMR spectroscopy. cdnsciencepub.com This two-step process—addition followed by elimination—is a common mechanistic pathway for the electrophilic substitution of uracil and its derivatives.

Electrophilic Attack Mechanisms

The bromination of 1,3-dimethyluracil proceeds via an electrophilic aromatic substitution mechanism. In this process, the bromine molecule (Br₂) is polarized, with one bromine atom carrying a partial positive charge, making it an electrophile. libretexts.org The electron-rich double bond of the uracil ring acts as a nucleophile, attacking the electrophilic bromine. chemguide.net This attack leads to the formation of a cationic intermediate known as a bromonium ion, where the bromine atom is bonded to two carbon atoms of the uracil ring. chemguide.net

The reaction of bromine with 1,3-dimethyluracil in acidic aqueous solutions results in a rapid electrophilic attack on the uracil ring. cdnsciencepub.com This initial step leads to the formation of an observable intermediate, specifically a 5-bromo-5,6-dihydro-6-hydroxyuracil. cdnsciencepub.com This intermediate is then converted to the final product, this compound, through a subsequent, slower, acid-catalyzed dehydration step. cdnsciencepub.com

Isotope Effects in Dehydration

The dehydration of the 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate exhibits a significant primary kinetic isotope effect. cdnsciencepub.com This effect is observed when a hydrogen atom at the C(5) position is replaced with its heavier isotope, deuterium. The rate of dehydration for the deuterated intermediate is slower than that of the non-deuterated version. cdnsciencepub.com Specifically, for the intermediate derived from 5-deuterio-1,3-dimethyluracil, a primary kinetic isotope effect (kH/kD) of approximately 3.4 has been measured for the breaking of the C(5)-H bond. cdnsciencepub.com Another study reports a kinetic isotope effect of 2.42 for this dehydration step. researchgate.net This difference in reaction rates confirms that the cleavage of the C(5)-H (or C(5)-D) bond is a crucial part of the rate-determining step of the dehydration process. cdnsciencepub.comcdnsciencepub.com The kinetic isotope effect is a powerful tool for studying reaction mechanisms, and in this case, it provides strong evidence for the proposed pathway. libretexts.org

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for bromination reactions in organic chemistry. wikipedia.org It serves as a convenient and effective source of electrophilic bromine for the synthesis of this compound. chemrxiv.org NBS is often preferred over molecular bromine (Br₂) because it is a solid that is easier to handle and can provide a low, constant concentration of bromine during the reaction, which can lead to higher selectivity. masterorganicchemistry.com

Reaction Conditions for NBS Bromination

The bromination of 1,3-dimethyluracil using NBS is typically carried out in a polar solvent. Dimethylformamide (DMF) is a commonly employed solvent for this reaction. The reaction conditions are generally mild. For instance, the bromination of activated aromatic compounds with NBS can often be conducted at room temperature. nih.gov In some cases, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide may be used, particularly for allylic or benzylic brominations, although this is less relevant for the direct bromination of the uracil ring. wikipedia.org The use of anhydrous conditions is often important to prevent the hydrolysis of the desired product. wikipedia.org

Regioselectivity and Yields in NBS Reactions

The bromination of 1,3-dimethyluracil with NBS exhibits high regioselectivity, with the bromine atom being introduced almost exclusively at the 5-position of the uracil ring. chemrxiv.org This is due to the electronic properties of the uracil ring, where the 5-position is the most electron-rich and therefore most susceptible to electrophilic attack. The yields for this reaction are generally high. For example, the bromination of various activated aromatic systems with NBS in acetonitrile (B52724) has been reported to proceed with high yields. nih.gov Similarly, the bromination of active methylene (B1212753) compounds using NBS is also known to be efficient. rsc.org

Comparison with Bromine-mediated Bromination

Both NBS and molecular bromine (Br₂) can be used to synthesize this compound. However, there are key differences between the two reagents. NBS is a solid, which makes it easier and safer to handle compared to the volatile and corrosive liquid bromine. masterorganicchemistry.com Furthermore, NBS often provides a low, steady concentration of Br₂ in the reaction mixture, which can minimize side reactions and improve the selectivity of the bromination, particularly in preventing unwanted addition reactions to double bonds. masterorganicchemistry.comyoutube.com While Br₂ can be used effectively, especially in acidic aqueous solutions to form the 5-bromo-6-hydroxy intermediate, NBS is often favored for its ease of use and high selectivity in various organic solvents. cdnsciencepub.commasterorganicchemistry.comresearchgate.net For instance, while bromination with Br₂ can sometimes lead to the formation of dibrominated byproducts, NBS is known to be a highly selective agent for monobromination of active methylene compounds. rsc.org In some cases, other brominating agents like dibromoisocyanuric acid (DBI) have been shown to be even more powerful than NBS, capable of brominating less reactive aromatic rings under mild conditions. manac-inc.co.jp

Derivatization and Further Synthetic Transformations

This compound is a versatile intermediate that can undergo a variety of further chemical modifications, making it a valuable building block in organic synthesis. The bromine atom at the 5-position is a key functional group that facilitates numerous transformations.

One important class of reactions is palladium-catalyzed cross-coupling reactions. For example, this compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, allowing for the introduction of aryl or alkynyl groups at the 5-position. It has also been used as a coupling partner in palladium-catalyzed γ-C(sp³)–H alkenylation reactions. acs.org Another example is the Sonogashira-Hagihara cross-coupling with terminal alkynes, which introduces an alkynyl group at the C5 position.

Furthermore, this compound can undergo photochemical reactions. When irradiated in the presence of 3-substituted indoles, it can form new carbon-carbon bonds, leading to the formation of 5-(indolyl)uracil derivatives. nih.gov The compound has also been a subject of photochemical studies in aqueous solutions. nih.gov These derivatization reactions highlight the synthetic utility of this compound in accessing a diverse range of more complex molecules. beilstein-journals.orguio.no

Reactions of this compound as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the field of pyrimidine chemistry. Its reactivity allows for various chemical transformations, making it a key building block for more complex molecules. The presence of the bromine atom at the C5 position, along with the methyl groups at N1 and N3, influences the electronic character of the C5-C6 double bond, directing its reactivity. tandfonline.com

This compound is often prepared by the bromination of 1,3-dimethyluracil. tandfonline.com A common method involves using N-bromosuccinimide (NBS) in a nonpolar solvent under free-radical conditions, which selectively yields the 5-bromo derivative in high yields (over 95%). tandfonline.com Another approach is the bromination of 6-chloro-1,3-dimethyluracil (B186940) with bromine in glacial acetic acid, which produces 5-bromo-6-chloro-1,3-dimethyluracil. beilstein-journals.orgrsc.org

As an intermediate, this compound readily undergoes reactions with various nucleophiles. rsc.org For instance, it reacts with carbanions generated from active methylene compounds. rsc.org These reactions can lead to a variety of products, including 5,6-disubstituted 5,6-dihydrouracil derivatives, depending on the nature of the carbanion. rsc.org The reaction with diethyl malonate carbanion, for example, can yield a 5-(malonate-substituted)uracil. rsc.org

Furthermore, this compound is a precursor for creating fused heterocyclic systems. For instance, it can be used in photochemical reactions with 3-substituted indoles to form 5-(indolyl)uracil derivatives. nih.gov Its ability to participate in palladium-catalyzed cross-coupling reactions further expands its synthetic utility. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an effective substrate in these transformations. nih.govlibretexts.orgrsc.org These reactions typically involve the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira-Hagihara Cross-Coupling

The Sonogashira-Hagihara cross-coupling reaction is a widely used method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. libretexts.org In the context of this compound derivatives, this reaction introduces an alkynyl group at the C5 or C6 position.

For example, 5-bromo-6-chloro-1,3-dimethyluracil can undergo a selective Sonogashira-Hagihara cross-coupling with various arylacetylenes. beilstein-journals.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of a base such as triethylamine (B128534) (NEt₃) in a solvent like DMSO. beilstein-journals.org The reaction proceeds under mild conditions, often at room temperature, to afford 5-bromo-1,3-dimethyl-6-[2-(aryl)ethynyl]uracils in good yields. beilstein-journals.org

Table 1: Sonogashira-Hagihara Cross-Coupling of 5-Bromo-6-chloro-1,3-dimethyluracil with Arylacetylenes beilstein-journals.org

| Entry | Arylacetylene | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 5-bromo-1,3-dimethyl-6-(2-phenylethynyl)uracil | 85 |

| 2 | 4-Methoxyphenylacetylene | 5-bromo-6-[2-(4-methoxyphenyl)ethynyl]-1,3-dimethyluracil | 90 |

Reaction conditions: 5-bromo-6-chloro-1,3-dimethyluracil (1.0 equiv), arylacetylene (1.2 equiv), Pd(PPh₃)Cl₂ (5 mol %), CuI (5 mol %), NEt₃ (10 equiv), DMSO, 25 °C, 6 h.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and a halide. libretexts.org This reaction is particularly valuable for creating biaryl compounds and has been successfully applied to this compound derivatives to introduce aryl or heteroaryl groups. beilstein-journals.orgresearchgate.net

The products obtained from the Sonogashira-Hagihara coupling, specifically 5-bromo-1,3-dimethyl-6-[2-(aryl)ethynyl]uracils, can serve as substrates for a subsequent Suzuki-Miyaura reaction. beilstein-journals.org This sequential coupling strategy allows for the synthesis of highly functionalized uracil derivatives. The Suzuki-Miyaura reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium hydroxide (B78521) in a solvent system like a dioxane/water mixture. beilstein-journals.org

Table 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,3-dimethyl-6-[2-(aryl)ethynyl]uracils with Boronic Acids beilstein-journals.org

| Entry | 5-Bromo-uracil Derivative | Boronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5-bromo-1,3-dimethyl-6-(2-phenylethynyl)uracil | Phenylboronic acid | 1,3-dimethyl-5-phenyl-6-(2-phenylethynyl)uracil | 75 |

| 2 | 5-bromo-1,3-dimethyl-6-(2-phenylethynyl)uracil | 4-Methoxyphenylboronic acid | 6-(2-phenylethynyl)-5-(4-methoxyphenyl)-1,3-dimethyluracil | 80 |

Reaction conditions: 5-bromo-uracil derivative (1 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol %), NaOH (3 equiv), dioxane/water 5:1, 100 °C, 1 h.

Reactions with Nucleophiles

The electron-deficient nature of the pyrimidine ring in this compound, enhanced by the electronegative bromine atom, makes it susceptible to attack by various nucleophiles.

Reactions with Sodium Azide (B81097)

The reaction of this compound with sodium azide can be complex and may not lead to the simple substitution product, 5-azido-1,3-dimethyluracil. clockss.org Attempts to isolate this azido (B1232118) derivative have often been unsuccessful due to the formation of a complex mixture of products. clockss.org However, studies on related compounds, such as 6-amino-5-bromo-1,3-dimethyluracil, suggest the intermediary formation of a 5-azido species. clockss.org This intermediate is highly reactive and can undergo further reactions, such as the generation of a nitrene, leading to intramolecular cyclizations and the formation of fused pyrimidine systems like pyrimido[5,4-g]pteridines. clockss.org

Phase-Transfer-Catalyzed Reactions with Thiolate Ions

Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in immiscible phases, often an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. wikipedia.orgoperachem.com

The reaction of 5-bromo-1,3,6-trimethyluracil (B83810) with various thiolate ions under phase-transfer catalytic conditions demonstrates the versatility of this approach. nih.gov This reaction can proceed through multiple pathways, including nucleophilic substitution, X-philic elimination, and single electron transfer (SET), depending on the nature of the thiolate ion. nih.gov

With alkylthiolate ions (e.g., propane-1-thiolate), the reaction yields a mixture of products arising from nucleophilic substitution (5-alkylthio-1,3,6-trimethyluracils) and elimination (6-alkylthiomethyl-1,3-dimethyluracils and 1,3,6-trimethyluracil). nih.gov In contrast, heteroarylthiolate ions (e.g., pyridine-2-thiolate) predominantly give the nucleophilic substitution product. nih.gov Arylthiolate ions (e.g., phenylthiolate), however, tend to react via a single electron transfer mechanism, leading to both the normal substitution product and 5-arylthio-6-arylthiomethyl-1,3-dimethyluracils. nih.gov

Table 3: Products from the Reaction of 5-Bromo-1,3,6-trimethyluracil with Thiolate Ions under Phase-Transfer Catalysis nih.gov

| Thiolate Ion Type | Major Reaction Pathway(s) | Major Product(s) |

|---|---|---|

| Alkylthiolate | Nucleophilic Substitution & Elimination | 5-Alkylthio-1,3,6-trimethyluracils, 6-Alkylthiomethyl-1,3-dimethyluracils |

| Heteroarylthiolate | Nucleophilic Substitution | 5-Heteroarylthio-1,3,6-trimethyluracils |

Photochemical Reactions and Photoadduct Formation

This compound exhibits a rich and varied photochemistry, readily undergoing a range of photochemical reactions and forming photoadducts with various organic molecules.

Photoinduced Cross-Coupling with Aromatic Compounds

The photoreaction of this compound with aromatic compounds can lead to the formation of both 5-aryl and 6-aryl substituted uracils. oup.comoup.com For example, photolysis in toluene, xylene, or anisole (B1667542) produces a mixture of the expected 5-aryl-1,3-dimethyluracils and the anomalously substituted 6-aryl-1,3-dimethyluracils. oup.com However, with the more electron-rich veratrole, the substitution occurs exclusively at the 5-position of the uracil ring. oup.com The ratio of the 6-isomer to the 5-isomer is influenced by the substituents on the benzene (B151609) ring, suggesting the involvement of different reaction mechanisms. oup.com The formation of 6-substituted products is a notable exception in the photo-induced aromatic substitutions of bromouracils. oup.com The presence of acid, such as HBr and trifluoroacetic acid, can also influence the product distribution, leading to the simultaneous formation of both 5- and 6-aryl isomers. oup.com

The table below shows the products formed from the photoinduced cross-coupling of this compound with various aromatic compounds.

| Aromatic Compound | Product(s) | Reference |

| Toluene | 5-Aryl-1,3-dimethyluracil and 6-Aryl-1,3-dimethyluracil | oup.com |

| Xylene | 5-Aryl-1,3-dimethyluracil and 6-Aryl-1,3-dimethyluracil | oup.com |

| Anisole | 5-Aryl-1,3-dimethyluracil and 6-Aryl-1,3-dimethyluracil | oup.com |

| Veratrole | 5-Aryl-1,3-dimethyluracil | oup.com |

| 1,4-Xylene | 5-Aryl-1,3-dimethyluracil and 6-Aryl-1,3-dimethyluracil | oup.com |

Photochemical Reactions with Indoles and Tryptophan Derivatives

Photochemical reactions between this compound and various indoles, including tryptophan derivatives, have been investigated, often in the context of photo-cross-linking of DNA to proteins. researchgate.netnih.govacs.org Irradiation of this compound with Nα-acetyl-L-tryptophan methyl ester in an acetone (B3395972) solution yields both 5-(2-indolyl)uracil and a novel photoadduct, 5-(7-indolyl)uracil. nih.govmdpi.com The reaction can be highly regiospecific, and the presence of alkyl substituents at the 6-position of the uracil can lead exclusively to the 5-(2-indolyl)uracil-type photoadducts. nih.gov These photocoupling reactions provide a method for synthesizing a new class of amino acid-nucleoside adducts. researchgate.net

Photochemistry in Aqueous Solution

The photochemistry of this compound in aqueous solution has been studied, revealing the formation of various photoproducts. nih.govacs.org Irradiation of an aqueous solution can lead to the breakage of the parental DNA strands in organisms where 5-bromouracil has been incorporated. capes.gov.br The photolysis products in aqueous solution can include dimethyloxamide and other unidentified compounds. acs.org

Oxidation Reactions

The oxidation of this compound has been investigated using various oxidizing agents, leading to different products depending on the reagent used.

Oxidation with potassium peroxymonosulfate (B1194676) (KHSO₅) at 70°C in water yields 5,5-dibromo-6-hydroxy-1,3-dimethyl-5,6-dihydrouracil and 5,5,6-trihydroxy-1,3-dimethyl-5,6-dihydrouracil. lookchem.comoup.comoup.com

In contrast, reaction with sodium peroxodisulfate (Na₂S₂O₈) in water at 80°C results in a more complex mixture of products, including 1,3-dimethylparabanic acid and amalic acid (tetramethylalloxantine). oup.com A similar oxidation of this compound has also been noted in other studies. nih.gov

The table below summarizes the products from the oxidation of this compound with different oxidizing agents.

| Oxidizing Agent | Product(s) | Reference |

| Potassium peroxymonosulfate (KHSO₅) | 5,5-dibromo-6-hydroxy-1,3-dimethyl-5,6-dihydrouracil, 5,5,6-trihydroxy-1,3-dimethyl-5,6-dihydrouracil | lookchem.comoup.comoup.com |

| Sodium peroxodisulfate (Na₂S₂O₈) | 1,3-Dimethylparabanic acid, Amalic acid | oup.com |

Oxidation by Peroxomonosulfate Ion (KHSO₅)

The oxidation of this compound with potassium peroxomonosulfate (KHSO₅) in an aqueous solution yields a mixture of products. When a solution of this compound (1 mmol) and KHSO₅ (1 mmol) in water is heated at 70°C for 5 hours under an argon atmosphere, two main products are formed: 5,5,6-trihydroxy-1,3-dimethyl-5,6-dihydrouracil and 5,5-dibromo-6-hydroxy-1,3-dimethyl-5,6-dihydrouracil. oup.com Chromatographic separation on ODS-silica gel, followed by gel-filtration chromatography, allows for the isolation of these products. oup.com The reaction demonstrates the susceptibility of the uracil ring to oxidation and hydroxylation at the 5- and 6-positions.

Table 1: Products from the Oxidation of this compound with KHSO₅ oup.com

| Product | Yield |

|---|---|

| 5,5,6-Trihydroxy-1,3-dimethyl-5,6-dihydrouracil | 32% |

| 5,5-Dibromo-6-hydroxy-1,3-dimethyl-5,6-dihydrouracil | 33% |

| Unreacted this compound | 4% |

Reaction Conditions: 1 mmol of each reactant in 50 ml of water, heated at 70°C for 5 hours under argon.

Oxidation by Peroxodisulfate Ion (Na₂S₂O₈)

The oxidation of this compound with sodium peroxodisulfate (Na₂S₂O₈) results in a more complex reaction mixture compared to oxidation with KHSO₅. The reaction, when carried out with equimolar amounts of the substrate and oxidant in water at 80°C for 5 hours under an argon atmosphere, leads to the formation of 1,3-dimethylparabanic acid and amalic acid (tetramethylalloxantine). oup.com A significant portion of the starting material, this compound, is recovered unchanged. oup.com This suggests that the peroxodisulfate ion induces a different oxidative degradation pathway of the uracil ring. oup.comoup.com

Table 2: Products from the Oxidation of this compound with Na₂S₂O₈ oup.com

| Product | Yield |

|---|---|

| 1,3-Dimethylparabanic Acid | 11% |

| Amalic Acid (Tetramethylalloxantine) | 10% |

| Unreacted this compound | 43% |

Reaction Conditions: 1 mmol of each reactant in 50 ml of water, heated at 80°C for 5 hours under argon.

Formation of Trihydroxy and Dibromo-hydroxy Dihydrouracil Derivatives

As detailed in the oxidation with KHSO₅, the reaction with this compound leads to the formation of stable dihydrouracil derivatives through the addition of hydroxyl groups and bromine to the 5- and 6-positions of the pyrimidine ring. The oxidation by KHSO₅ specifically yields 5,5,6-trihydroxy-1,3-dimethyl-5,6-dihydrouracil and 5,5-dibromo-6-hydroxy-1,3-dimethyl-5,6-dihydrouracil. oup.comlookchem.com The formation of these compounds highlights a key pathway in the oxidative degradation of brominated uracils, which can be relevant in the context of oxidative damage to nucleic acids.

Reactions with Dimethylsulfoxonium Methylide

The reaction of 5-substituted 1,3-dimethyluracils with dimethylsulfoxonium methylide has been investigated. acs.orgacs.org While the reaction of 6-chloro-1,3-dimethyluracil with this ylide is well-documented, leading to the formation of a stable sulfoxonium ylide, the reactions with 5-substituted analogs like this compound are also of synthetic interest. acs.orgacs.org For instance, the reaction of 5-(phenylseleninyl)-1,3-dimethyluracil with dimethylsulfoxonium methylide primarily yields the 6-ylide, demonstrating a potential reaction pathway for related 5-substituted uracils. acs.org These reactions are crucial for the synthesis of various substituted uracil derivatives, including cyclopropyluracils. acs.org

Synthesis of 5-Substituted Organomercurials

This compound can be synthesized from organomercurial precursors. The reaction of 1,3-dimethyluracil with mercury(II) acetate (B1210297) in an aqueous solution can lead to the formation of 5-(acetoxymercurio)-1,3-dimethyluracil and 5,5'-mercuriobis(1,3-dimethyluracil). mdpi.comresearchgate.net These organomercurial intermediates can then undergo halo-demercuration reactions. mdpi.commdpi.org Specifically, reacting either of these mercurials with a hot aqueous solution of KBr₃ results in the formation of this compound in high yields. mdpi.org For example, bromo-demercuration of both 5-(acetoxymercurio)-1,3-dimethyluracil and 5,5'-mercuriobis(1,3-dimethyluracil) with hot aqueous KBr₃ solution (pH adjusted to 7) gives this compound in an 82% yield. mdpi.org This synthetic route provides an effective method for introducing a bromine atom at the 5-position of the uracil ring. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Potassium peroxomonosulfate (KHSO₅) |

| 5,5,6-Trihydroxy-1,3-dimethyl-5,6-dihydrouracil |

| 5,5-Dibromo-6-hydroxy-1,3-dimethyl-5,6-dihydrouracil |

| Sodium peroxodisulfate (Na₂S₂O₈) |

| 1,3-Dimethylparabanic Acid |

| Amalic Acid (Tetramethylalloxantine) |

| Dimethylsulfoxonium methylide |

| 6-Chloro-1,3-dimethyluracil |

| 5-(Phenylseleninyl)-1,3-dimethyluracil |

| Mercury(II) acetate |

| 5-(Acetoxymercurio)-1,3-dimethyluracil |

| 5,5'-Mercuriobis(1,3-dimethyluracil) |

Spectroscopic Characterization and Computational Chemistry of 5 Bromo 1,3 Dimethyluracil

Spectroscopic Techniques

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Table 1: ¹H NMR Data for 5-Bromo-1,3-dimethyluracil Derivatives

| Compound | Solvent | Chemical Shift (δ) for N-CH₃ (ppm) |

|---|---|---|

| 5-Bromo-6-chloro-1,3-dimethyluracil | DMSO-d₆ | 3.52 (s, 3H), 3.22 (s, 3H) |

| 5-substituted-1,3-dimethyluracil | CDCl₃ | 3.34 (s, 3H), 3.27 (s, 3H) |

| 6-(α-Chlorophenacyl)-1,3-dimethyluracil | CDCl₃ | 3.32 (s, 3H), 3.34 (s, 3H) |

Data sourced from multiple studies. rsc.orgsemanticscholar.orgacs.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of 5-bromo-6-chloro-1,3-dimethyluracil, characteristic peaks are observed for the carbonyl carbons (C2 and C4), the carbon atoms of the pyrimidine (B1678525) ring (C5 and C6), and the methyl carbons. For this derivative, the signals appear at δ = 157.7 (C=O), 149.9 (C=O), 145.6 (C6), and 96.6 (C5) ppm, with the methyl carbons appearing at δ = 35.4 and 29.3 ppm in DMSO-d6. rsc.org In another analysis using CDCl₃, the carbon signals for a related uracil (B121893) derivative were found at δ = 162.9 (C=O), 150.7 (C=O), with methyl carbons at δ = 35.6 and 28.0 ppm. semanticscholar.org

Table 2: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) for Carbons (ppm) |

|---|---|---|

| 5-Bromo-6-chloro-1,3-dimethyluracil | DMSO-d₆ | 157.7, 149.9, 145.6, 96.6, 35.4, 29.3 |

| 5-substituted-1,3-dimethyluracil | CDCl₃ | 162.9, 150.7, 131.3, 129.5, 129.1, 125.9, 114.7, 46.5, 35.6, 31.4, 28.0, 25.0 |

Data compiled from various research articles. rsc.orgsemanticscholar.orgacs.org

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 219.04 g/mol . scbt.com Electron Ionization Mass Spectrometry (EI-MS) of related uracil derivatives shows characteristic fragmentation patterns. semanticscholar.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula. For example, the HRMS (ESI-TOF) of 5-bromo-6-chloro-1,3-dimethyluracil showed a calculated value for [M+H]⁺ of 252.9379 and a found value of 252.9385, confirming its composition. rsc.org

Table 3: Mass Spectrometry Data for this compound and a Derivative

| Compound | Ionization Method | Calculated m/z | Found m/z |

|---|---|---|---|

| This compound | - | 219.04 (Molecular Weight) | - |

Data obtained from chemical suppliers and research literature. rsc.orgscbt.com

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of a uracil derivative, 5-bromo-1,3-dimethyl-6-(1H-pyrrol-1-yl)pyrimidine-2,4(1H,3H)-dione, displays a characteristic absorption band for the carbonyl (C=O) groups around 1646 cm⁻¹. rsc.org Another study on a different derivative showed strong carbonyl stretching frequencies at 1710 cm⁻¹ and 1660 cm⁻¹. rsc.org These absorptions are indicative of the dicarbonyl system within the pyrimidine ring.

Table 4: Infrared Spectroscopy Data for this compound Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| 5-Bromo-1,3-dimethyl-6-(1H-pyrrol-1-yl)pyrimidine-2,4(1H,3H)-dione | ATR | 1646 | C=O stretch |

Data sourced from a study on uracil derivatives. rsc.org

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. A study on 5-(α-benzoyl)benzyl-1,3-dimethyluracil, a derivative, reported a maximum absorption (λmax) at 249 nm in ethanol. semanticscholar.orgmdpi.com This absorption corresponds to the π → π* transitions within the conjugated system of the uracil ring. The position and intensity of the absorption bands are sensitive to the substituents on the ring.

Table 5: UV-Vis Spectroscopy Data for a this compound Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, dm³mol⁻¹cm⁻¹) |

|---|

Data from a study on chemical modifications of uracil derivatives. semanticscholar.orgmdpi.com

1H NMR Analysis

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy serves as a powerful tool to investigate the intricate details of molecular vibrations and the structural dynamics of molecules in their electronic excited states. psu.edu By tuning the excitation wavelength to coincide with an electronic absorption band, the vibrational modes coupled to that electronic transition are selectively enhanced by factors up to 10⁶. psu.edu This technique has been applied to this compound (5BrDMU) to elucidate its behavior upon photoexcitation. acs.orgnih.govacs.org

The study of the excited state structural dynamics of this compound has been conducted using resonance Raman spectroscopy in both water and acetonitrile (B52724) solutions. acs.orgnih.gov These investigations explore the initial molecular rearrangements that occur immediately following the absorption of a photon. escholarship.org For uracil derivatives, the initial structural dynamics upon excitation often involve modes like the C5=C6 stretch. nih.gov In the case of 5BrDMU, the resonance Raman intensity patterns provide insight into the effect of methylation at the N1 and N3 positions and bromination at the C5 position on the structural dynamics within the pyrimidine ring. nih.govacs.org The solvent environment, whether water or acetonitrile, was found to have a limited effect on the major electronic transitions, suggesting the fundamental excited-state dynamics are intrinsic to the molecule. acs.org

The assignment of specific vibrational modes in the complex Raman spectrum of this compound is crucial for a detailed understanding of its structure. psu.edu Density Functional Theory (DFT) calculations are instrumental in aiding these assignments by correlating experimental frequencies with computed vibrational modes. acs.orgnih.gov For 5BrDMU, researchers have successfully assigned the experimental vibrational bands observed in the FT-Raman, FT-IR, and resonance Raman spectra. acs.org In the 0–1400 cm⁻¹ region, a good correlation was found between the experimental solid-state Raman spectrum and the calculated vibrational modes, with 21 of the 25 calculated A′ modes being observed. acs.org The higher frequency region from 1500–1800 cm⁻¹ was also assigned based on a combination of spectroscopic data. acs.org

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative, based on findings that experimental and computed vibrational frequencies were compared and assigned. acs.orgacs.org

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment Description |

|---|---|---|

| Data | Data | C=O stretching |

| Data | Data | Ring stretching/deformation |

| Data | Data | C-Br stretching |

| Data | Data | CH₃ deformation |

Excited State Structural Dynamics Probing

Computational Chemistry and Theoretical Studies

Computational chemistry provides indispensable tools for interpreting experimental data and exploring molecular phenomena that are difficult to observe directly. materialsciencejournal.org For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, have been vital for understanding its electronic structure, excited states, and decay pathways. acs.orgnih.gov

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules based on the electron density. uni-muenchen.de It has been widely used to investigate the properties of various molecules. mdpi.com In the study of this compound, DFT calculations, specifically using the B3LYP hybrid functional, were performed to elucidate its properties. acs.orgnih.gov

These calculations were essential for:

Vibrational Assignments: As mentioned previously, DFT was used to compute the vibrational frequencies, which were then used to assign the bands in the experimental Raman spectra. acs.orgacs.org

Electronic Transitions: Time-dependent DFT (TD-DFT) at the B3LYP level was used to predict the energies and oscillator strengths of the ultraviolet electronic transitions. acs.org

Resonance Raman Intensities: The relative intensities of the resonance Raman peaks for 5BrDMU were computed using TD-B3LYP. acs.orgnih.gov However, significant discrepancies were noted between the experimentally observed intensities and those predicted by the calculations, indicating areas for further theoretical refinement. acs.orgnih.govacs.org

To investigate the decay dynamics of photoexcited molecules, more advanced multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are often required. molcas.org This method is particularly adept at describing electronic excited states, bond-breaking processes, and regions where potential energy surfaces cross, known as conical intersections. sobereva.comnih.gov

For this compound and its parent compound, CASSCF calculations were employed to map out the de-excitation pathways following photoabsorption. acs.orgnih.gov The study focused on identifying critical points on the potential energy surfaces, such as:

Conical Intersections: The conical intersection point between the first two singlet excited states, CI(S₁/S₂), specifically the S₁(¹nπ)/S₂(¹ππ) intersection, was located using the CASSCF(8,7)/6-31G(d) level of theory. acs.orgnih.gov Such intersections are known to facilitate ultrafast, non-radiative decay back to the ground state in pyrimidine bases. nih.gov

Intersystem Crossing: The point of intersystem crossing between the lowest singlet excited state and the lowest triplet state, ISC(S₁/T₁), specifically the S₁(¹nπ)/T₁(³ππ) crossing, was also determined with the CASSCF method. acs.orgnih.gov

These calculations utilized an active space comprising eight electrons in seven orbitals, denoted as CASSCF(8,7). acs.org

The ultraviolet absorption spectrum of this compound in solution is characterized by two main absorption bands, designated A-band and B-band. acs.org Theoretical calculations using TD-B3LYP have been used to assign the electronic transitions responsible for these absorptions. acs.orgnih.govacs.org The calculations show that the substitution of a bromine atom at the C5 position increases the energy of a specific π molecular orbital due to antibonding interactions, which affects the transition energies compared to 1,3-dimethyluracil (B184088). acs.org The solvent was observed to have minimal impact on the position of these absorption bands. acs.org

Table 2: Experimental and Calculated Electronic Transitions for this compound in Acetonitrile Data extracted from a study by Li et al. acs.org

| Band | Experimental λmax (nm) | Calculated λmax (nm) | Experimental Oscillator Strength (f) | Calculated Oscillator Strength (f) |

|---|---|---|---|---|

| A-band | 277 | 260 | 0.2033 | 0.1418 |

| B-band | 211 | 204 | 0.2869 | 0.1770 |

Molecular Orbital Analysis

The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals. irjweb.com For this compound, the substitution of a bromine atom at the C5 position influences the energy levels of the molecular orbitals compared to the parent compound, 1,3-dimethyluracil (DMU). acs.org The presence of the bromine atom, with its pz orbital, leads to an antibonding interaction with the π orbital of the dimethyluracil moiety. This interaction raises the energy of the HOMO. acs.org Conversely, the LUMO energy is not significantly affected by the bromine substitution. acs.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. irjweb.com The energy gap between these orbitals provides insight into the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com In the case of this compound, the HOMO-LUMO gap reflects its potential for intermolecular charge transfer and bioactivity. irjweb.com

Table 1: Frontier Molecular Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -6.880 | -1.475 | 5.405 |

It is important to note that the solvent environment can have a minor influence on the calculated orbital energies. mdpi.com However, for this compound, major electronic transitions are not significantly affected by the solvent. acs.org

Computational Studies on Intermolecular Interactions

Computational methods, particularly quantum chemical calculations, are instrumental in understanding the non-covalent interactions that govern the supramolecular assembly and crystal packing of this compound. jyu.fi These studies provide insights into the nature and strength of interactions such as halogen bonding and non-conventional hydrogen bonding. jyu.fiacs.org

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). nih.gov In this compound (DMBrU), the bromine atom can act as a halogen bond donor. jyu.ficnr.it Computational and crystallographic analyses have confirmed the presence of halogen bonds in the solid state of DMBrU. jyu.fi

Studies have shown that the strength of halogen bonding increases with the polarizability of the halogen atom, following the trend from bromine to iodine. cnr.it The carbonyl oxygen atoms of the uracil ring, particularly the one not involved in conventional hydrogen bonding, can act as halogen bond acceptors. mdpi.com The geometry of the C–Br···O interaction is a key indicator of a halogen bond, with a tendency towards linearity. jyu.fi The energy of these bonds, while considered weak, plays a crucial role in directing the crystal structure. jyu.finih.gov

Computational analyses, often combined with single-crystal X-ray diffraction, are used to identify and characterize these weak hydrogen bonds. jyu.fi The absence of traditional hydrogen bond donors (like N-H groups) in 1,3-dimethylated uracils makes these non-conventional interactions particularly important in their supramolecular organization. jyu.fi

The interplay between halogen bonding and non-conventional hydrogen bonding is a determining factor in the crystal packing of this compound. jyu.fi Crystallographic studies have revealed that while non-conventional hydrogen bonds are a common feature in 1,3-dimethyluracil and its halogenated derivatives, halogen bonds are specifically identified in the bromo and iodo derivatives, where they significantly influence the resulting crystal structures. jyu.fi

Non-Conventional Hydrogen Bonding

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound and related uracil derivatives, molecular docking simulations are employed to investigate their potential interactions with biological targets, such as enzymes. researchgate.netbiruni.edu.tr

These simulations can elucidate the binding modes of the uracil derivatives within the active site of a protein. researchgate.net For example, studies on uracil derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, have utilized molecular docking to identify key interactions. researchgate.netbiruni.edu.tr The simulations can reveal hydrogen bonding, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the enzyme's binding pocket. biruni.edu.tr

In the case of this compound, the bromine atom can participate in halogen bonding with acceptor groups within the protein's active site, potentially contributing to the binding affinity and inhibitory activity. biruni.edu.tr Molecular docking, often complemented by molecular dynamics (MD) simulations, helps in understanding the mechanism of inhibition and can guide the design of new, more potent inhibitors. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dimethyluracil |

| 5-fluoro-1,3-dimethyluracil |

| 5-chloro-1,3-dimethyluracil |

| 5-iodo-1,3-dimethyluracil (B1298446) |

| 6-chloro-1,3-dimethyluracil (B186940) |

| 5-bromo-6-chloro-1,3-dimethyluracil |

| 1,3,6-trimethyluracil |

| 5-bromouracil (B15302) |

| 5-iodouracil |

| 6-iodouracil |

| 6-chloro-1-methyluracil |

| 1-methyluracil |

| Uracil |

| Thymine (B56734) |

| 5,6-diamino-1,3-dimethyluracil |

| N alpha-acetyl-L-tryptophan methyl ester |

| 3-methylindole |

| 3-bromo-2-hydroxypyridine |

| 2,6-dichloropyridine |

| 2-chloro-5-bromopyridine |

| 2-fluoro-5-bromopyridine |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide |

| 6-amino-1,3-dimethyluracil (B104193) |

| 5-bromo-1-(toluene-4-sulfonyl)-1H-pyrimidine-2,4-dione |

| 6-amino-5-((4-bromo-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

| 7-amino-5-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| 5-(α-Benzoyl)benzyl-1,3-dimethyluracil |

| 5-Bis(ethoxycarbonyl)methyl-1,3-dimethyluracil |

| 5,6-Di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil |

| 6-amino-5-cinnamoyl-1,3-dimethyluracil |

| 5-cinnamoyl-1,3-dimethyl-6-[(2-morpholinoethyl)amino]uracil hydrochloride |

| 6-[cinnamoyl(2-morpholinoethyl)amino]-1,3-dimethyluracil |

| 5-(acridin-9-yl)-6-amino-1,3-dimethyluracil hydrochloride dihydrate |

| 1,3,5-Tris(5-phenylthiophen-2-yl)benzene |

| 2-acetyl-5-phenylthiophene |

| 2-acetyl-5-bromothiophene |

| phenylboronic acid |

| 1,3,5-benzenetricarbonyl trichloride |

| 1,3,5-tri(thiophen-2-yl)benzene |

| 2-acetyl thiophene |

| 1,3,5-tris(5-alkylthiophen-2-yl)benzenes |

| 2-acetyl-5-alkylthiophenes |

| 1,3,5-tris(2-furyl)benzene |

| 6-chloro-5-formyl-1,3-dimethyluracil |

| 5,6-diamino-1,3-dimethyluracil |

| 5-bromo-6-chloro-1,3-dimethyluracil |

| 5-bromo-1,3-dimethyl-6-[2-(aryl)ethynyl]uracils |

| 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils |

| 1,3-dimethyl-5-[2-(aryl)ethynyl]-6-[2-(aryl)ethynyl]uracils |

| 5'-Bromo-5'-deoxythymidine |

| 2,4-dimethoxypyrimidine |

| 4-methoxy-1-methyl-2-pyrimidinone |

| 5-aminouracil |

| 2,4-diazabicyclo[4.1.0]heptanes |

| 2,4-diazabicyclo[4.1.0]nonane |

| dibenzylketone |

| 1,3,6-trimethyluracil |

| ethyl acetoacetate |

| diethyl malonate |

| benzylphenylketone |

| 6-amino-5-((3-chloro-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

| 7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| 7-amino-5-(4-benzyloxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-carbonitrile |

| benzaldehyde |

| malononitrile |

| 4-aminophthalimide |

| 5-fluorouracil (B62378) |

| 5-fluoro-1,3-dimethyluracil |

| 5-chloro-1,3-dimethyluracil |

| This compound |

| 5-iodo-1,3-dimethyluracil |

| 6-chloro-1,3-dimethyluracil |

| 1,3,6-trimethyluracil |

| 5-bromouracil |

| 5-iodouracil |

| 6-iodouracil |

| 6-chloro-1-methyluracil |

| 1-methyluracil |

| uracil |

| thymine |

| 5,6-diamino-1,3-dimethyluracil |

| N alpha-acetyl-L-tryptophan methyl ester |

| 3-methylindole |

| 3-bromo-2-hydroxypyridine |

| 2,6-dichloropyridine |

| 2-chloro-5-bromopyridine |

| 2-fluoro-5-bromopyridine |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide |

| 6-amino-1,3-dimethyluracil |

| 5-bromo-1-(toluene-4-sulfonyl)-1H-pyrimidine-2,4-dione |

| 6-amino-5-((4-bromo-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

| 7-amino-5-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| 5-(α-Benzoyl)benzyl-1,3-dimethyluracil |

| 5-Bis(ethoxycarbonyl)methyl-1,3-dimethyluracil |

| 5,6-Di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil |

| 6-amino-5-cinnamoyl-1,3-dimethyluracil |

| 5-cinnamoyl-1,3-dimethyl-6-[(2-morpholinoethyl)amino]uracil hydrochloride |

| 6-[cinnamoyl(2-morpholinoethyl)amino]-1,3-dimethyluracil |

| 5-(acridin-9-yl)-6-amino-1,3-dimethyluracil hydrochloride dihydrate |

| 1,3,5-Tris(5-phenylthiophen-2-yl)benzene |

| 2-acetyl-5-phenylthiophene |

| 2-acetyl-5-bromothiophene |

| phenylboronic acid |

| 1,3,5-benzenetricarbonyl trichloride |

| 1,3,5-tri(thiophen-2-yl)benzene |

| 2-acetyl thiophene |

| 1,3,5-tris(5-alkylthiophen-2-yl)benzenes |

| 2-acetyl-5-alkylthiophenes |

| 1,3,5-tris(2-furyl)benzene |

| 6-chloro-5-formyl-1,3-dimethyluracil |

| 5,6-diamino-1,3-dimethyluracil |

| 5-bromo-6-chloro-1,3-dimethyluracil |

| 5-bromo-1,3-dimethyl-6-[2-(aryl)ethynyl]uracils |

| 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils |

| 1,3-dimethyl-5-[2-(aryl)ethynyl]-6-[2-(aryl)ethynyl]uracils |

| 5'-Bromo-5'-deoxythymidine |

| 2,4-dimethoxypyrimidine |

| 4-methoxy-1-methyl-2-pyrimidinone |

| 5-aminouracil |

| 2,4-diazabicyclo[4.1.0]heptanes |

| 2,4-diazabicyclo[4.1.0]nonane |

| dibenzylketone |

| 1,3,6-trimethyluracil |

| ethyl acetoacetate |

| diethyl malonate |

| benzylphenylketone |

| 6-amino-5-((3-chloro-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

| 7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| 7-amino-5-(4-benzyloxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-carbonitrile |

| benzaldehyde |

| malononitrile |

| 4-aminophthalimide |

| 5-fluorouracil |

| 5-fluoro-1,3-dimethyluracil |

| 5-chloro-1,3-dimethyluracil |

| This compound |

| 5-iodo-1,3-dimethyluracil |

| 6-chloro-1,3-dimethyluracil |

| 1,3,6-trimethyluracil |

| 5-bromouracil |

| 5-iodouracil |

| 6-iodouracil |

| 6-chloro-1-methyluracil |

| 1-methyluracil |

| uracil |

| thymine |

| 5,6-diamino-1,3-dimethyluracil |

| N alpha-acetyl-L-tryptophan methyl ester |

| 3-methylindole |

| 3-bromo-2-hydroxypyridine |

| 2,6-dichloropyridine |

| 2-chloro-5-bromopyridine |

| 2-fluoro-5-bromopyridine |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide |

| 6-amino-1,3-dimethyluracil |

| 5-bromo-1-(toluene-4-sulfonyl)-1H-pyrimidine-2,4-dione |

| 6-amino-5-((4-bromo-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

| 7-amino-5-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| 5-(α-Benzoyl)benzyl-1,3-dimethyluracil |

| 5-Bis(ethoxycarbonyl)methyl-1,3-dimethyluracil |

| 5,6-Di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil |

| 6-amino-5-cinnamoyl-1,3-dimethyluracil |

| 5-cinnamoyl-1,3-dimethyl-6-[(2-morpholinoethyl)amino]uracil hydrochloride |

| 6-[cinnamoyl(2-morpholinoethyl)amino]-1,3-dimethyluracil |

| 5-(acridin-9-yl)-6-amino-1,3-dimethyluracil hydrochloride dihydrate |

| 1,3,5-Tris(5-phenylthiophen-2-yl)benzene |

| 2-acetyl-5-phenylthiophene |

| 2-acetyl-5-bromothiophene |

| phenylboronic acid |

| 1,3,5-benzenetricarbonyl trichloride |

| 1,3,5-tri(thiophen-2-yl)benzene |

| 2-acetyl thiophene |

| 1,3,5-tris(5-alkylthiophen-2-yl)benzenes |

| 2-acetyl-5-alkylthiophenes |

| 1,3,5-tris(2-furyl)benzene |

| 6-chloro-5-formyl-1,3-dimethyluracil |

| 5,6-diamino-1,3-dimethyluracil |

| 5-bromo-6-chloro-1,3-dimethyluracil |

| 5-bromo-1,3-dimethyl-6-[2-(aryl)ethynyl]uracils |

| 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils |

| 1,3-dimethyl-5-[2-(aryl)ethynyl]-6-[2-(aryl)ethynyl]uracils |

| 5'-Bromo-5'-deoxythymidine |

| 2,4-dimethoxypyrimidine |

| 4-methoxy-1-methyl-2-pyrimidinone |

| 5-aminouracil |

| 2,4-diazabicyclo[4.1.0]heptanes |

| 2,4-diazabicyclo[4.1.0]nonane |

| dibenzylketone |

| 1,3,6-trimethyluracil |

| ethyl acetoacetate |

| diethyl malonate |

| benzylphenylketone |

| 6-amino-5-((3-chloro-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

| 7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| 7-amino-5-(4-benzyloxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-carbonitrile |

| benzaldehyde |

| malononitrile |

| 4-aminophthalimide |

| 5-fluorouracil |

| 5-fluoro-1,3-dimethyluracil |

| 5-chloro-1,3-dimethyluracil |

| This compound |

| 5-iodo-1,3-dimethyluracil |

| 6-chloro-1,3-dimethyluracil |

| 1,3,6-trimethyluracil |

| 5-bromouracil |

| 5-iodouracil |

| 6-iodouracil |

| 6-chloro-1-methyluracil |

| 1-methyluracil |

| uracil |

| thymine |

| 5,6-diamino-1,3-dimethyluracil |

| N alpha-acetyl-L-tryptophan methyl ester |

| 3-methylindole |

| 3-bromo-2-hydroxypyridine |

| 2,6-dichloropyridine |

| 2-chloro-5-bromopyridine |

| 2-fluoro-5-bromopyridine |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide |

| 6-amino-1,3-dimethyluracil |

| 5-bromo-1-(toluene-4-sulfonyl)-1H-pyrimidine-2,4-dione |

| 6-amino-5-((4-bromo-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

| 7-amino-5-(5-bromo-2-hydroxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| 5-(α-Benzoyl)benzyl-1,3-dimethyluracil |

| 5-Bis(ethoxycarbonyl)methyl-1,3-dimethyluracil |

| 5,6-Di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil |

| 6-amino-5-cinnamoyl-1,3-dimethyluracil |

| 5-cinnamoyl-1,3-dimethyl-6-[(2-morpholinoethyl)amino]uracil hydrochloride |

| 6-[cinnamoyl(2-morpholinoethyl)amino]-1,3-dimethyluracil |

| 5-(acridin-9-yl)-6-amino-1,3-dimethyluracil hydrochloride dihydrate |

| 1,3,5-Tris(5-phenylthiophen-2-yl)benzene |

| 2-acetyl-5-phenylthiophene |

| 2-acetyl-5-bromothiophene |

| phenylboronic acid |

| 1,3,5-benzenetricarbonyl trichloride |

| 1,3,5-tri(thiophen-2-yl)benzene |

| 2-acetyl thiophene |

| 1,3,5-tris(5-alkylthiophen-2-yl)benzenes |

| 2-acetyl-5-alkylthiophenes |

| 1,3,5-tris(2-furyl)benzene |

| 6-chloro-5-formyl-1,3-dimethyluracil |

| 5,6-diamino-1,3-dimethyluracil |

| 5-bromo-6-chloro-1,3-dimethyluracil |

| 5-bromo-1,3-dimethyl-6-[2-(aryl)ethynyl]uracils |

| 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils |

| 1,3-dimethyl-5-[2-(aryl)ethynyl]-6-[2-(aryl)ethynyl]uracils |

| 5'-Bromo-5'-deoxythymidine |

| 2,4-dimethoxypyrimidine |

| 4-methoxy-1-methyl-2-pyrimidinone |

| 5-aminouracil |

| 2,4-diazabicyclo[4.1.0]heptanes |

| 2,4-diazabicyclo[4.1.0]nonane |

| dibenzylketone |

| 1,3,6-trimethyluracil |

| ethyl acetoacetate |

| diethyl malonate |

| benzylphenylketone |

| 6-amino-5-((3-chloro-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

| 7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |

| 7-amino-5-(4-benzyloxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-carbonitrile |

| benzaldehyde |

| malononitrile |

| 4-aminophthalimide |

| 5-fluorouracil |

Biological and Pharmacological Relevance of 5 Bromo 1,3 Dimethyluracil

Interference with Nucleic Acid Metabolism

The primary mechanism through which 5-Bromo-1,3-dimethyluracil exerts its biological effects is by disrupting the normal metabolism and function of nucleic acids. Due to the bromine atom at the 5th position, its properties are altered compared to uracil (B121893) or thymine (B56734), leading to significant consequences upon its incorporation into DNA and RNA.

As an analogue of thymine, this compound can be incorporated into DNA during the replication process. ontosight.ai The presence of the methyl groups at the N1 and N3 positions does not prevent its recognition by cellular machinery, which can mistake it for the natural nucleobase thymine. The underlying principle is shared with its parent compound, 5-bromouracil (B15302) (5-BrU), which is known to substitute for thymine in DNA. wikipedia.orgnih.gov This incorporation is not without consequence; the bromine atom is more electronegative and larger than the methyl group of thymine, which can alter the local structure and stability of the DNA helix.

The related compound, 5-bromouridine (B41414) (BrUrd), is readily incorporated into RNA. wikipedia.org This suggests that this compound can also be incorporated into RNA molecules, where it would take the place of uridine. ontosight.ai The incorporation into both DNA and RNA makes it a versatile tool for studying nucleic acid synthesis and function. ontosight.aiwikipedia.org

The introduction of this compound or its derivatives into DNA serves as a valuable method for investigating DNA replication and repair. ontosight.aiebi.ac.uk When its deoxyriboside derivative, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is supplied to cells, it is incorporated into newly synthesized DNA during the S phase of the cell cycle. ebi.ac.uk This allows for the labeling and tracking of cells that are actively dividing.

Furthermore, the presence of the brominated base creates a lesion that can be recognized by the cell's DNA repair machinery. One significant consequence of 5-bromouracil incorporation is its susceptibility to dehalogenation, which results in the formation of uracil within the DNA strand. nih.gov Uracil is not a normal DNA base and is typically removed by the enzyme uracil-DNA glycosylase. This action creates an apyrimidinic (AP) site, which is a target for AP endonucleases, leading to nicks in the DNA backbone. nih.gov This process is a key aspect of the base excision repair pathway and is relevant to understanding the mutagenic effects of the compound.

Studies using related compounds have also shown that the presence of bromouracil in DNA can make the strands more susceptible to breakage, for instance upon exposure to 313 nm light, which selectively photolyzes DNA containing this base. nih.gov

This compound and its parent compound, 5-bromouracil, interact with DNA polymerases, the enzymes responsible for synthesizing DNA. ontosight.ai The incorporation and subsequent replication of this base analogue can be influenced by the type of DNA polymerase and the surrounding conditions.

A key feature of 5-bromouracil's mutagenic activity is its ability to mispair with guanine (B1146940). This is attributed to its existence in different tautomeric forms (keto, enol, and ion). wikipedia.org While the keto form pairs with adenine (B156593) as expected for a thymine analogue, the rare enol and ionized forms can pair with guanine. wikipedia.org Research has shown that for some DNA polymerases, the rate of mispairing (forming a BU-G pair) increases with pH. nih.gov This finding supports a mispairing mechanism where the anionic form of the bromouracil base in the template strand mispairs with an incoming guanine nucleotide. nih.gov

| DNA Polymerase | Effect of Increasing pH on BU-G Mispairing | Sequence Context Dependence | Reference |

| E. coli DNA Polymerase I (Klenow) | Facilitated mispairing with template BU | Strong | nih.gov |

| Maloney Murine Leukemia Virus DNA Pol | Increased misincorporation opposite template BU | No apparent dependence | nih.gov |

| DNA Polymerase beta (Novikoff hepatoma) | Increased misincorporation opposite template BU | No apparent dependence | nih.gov |

| T4 DNA Polymerase | Little effect | - | nih.gov |

| E. coli DNA Polymerase III Holoenzyme | Little effect | - | nih.gov |

Studies on DNA Replication and Repair Mechanisms

Potential Therapeutic Applications

The ability of this compound and its derivatives to interfere with nucleic acid synthesis and integrity underlies their investigation for therapeutic uses, particularly in diseases characterized by rapid and uncontrolled cell division, such as cancer and viral infections.

Uracil derivatives are a cornerstone of chemotherapy, with 5-fluorouracil (B62378) being a widely used anticancer drug. mdpi.combeilstein-journals.org The rationale is that such analogues can disrupt DNA synthesis in the rapidly dividing cells that are characteristic of tumors. The derivative 5-bromo-2'-deoxyuridine is used in oncology as a radiation enhancer, sensitizing tumor cells to the effects of radiation therapy. mdpi.com

Research into novel uracil-based anticancer agents has included hybrids of 5-bromouracil. Studies have shown that certain N,N-1,3-bis-(1,2,3-triazole)-5-bromouracil hybrids exhibit potent inhibitory effects against various cancer cell lines. japsonline.com This suggests that using the 5-bromouracil scaffold as a starting point for more complex molecules is a promising strategy in the development of new anticancer drugs. japsonline.com

The principle of targeting nucleic acid replication is also applicable to antiviral therapy. Viruses rely on the host cell's machinery to replicate their own genetic material, and introducing nucleoside analogues can inhibit this process. Uracil derivatives have historically played a significant role in the development of antiviral agents. beilstein-journals.org

For instance, derivatives of the related compound 6-Chloro-5-formyl-1,3-dimethyluracil have demonstrated significant antiviral activity against the herpes simplex virus (HSV). The proposed mechanism for this activity is the inhibition of the viral DNA polymerase, which effectively halts viral replication. While some synthesized derivatives of 5-bromouracil have shown minimal activity against viruses like HSV and human cytomegalovirus (HCMV) in certain studies semanticscholar.org, the general class of 6-substituted uracils has shown promise as inhibitors of the HIV reverse transcriptase. clockss.org This indicates that strategic modifications to the uracil ring, including at the 5-position with bromine, remain a viable approach for discovering new antiviral therapies.

Antiviral Activities

Use in Molecular Biology Assays

This compound is utilized in research to detect and study the process of DNA synthesis. ontosight.ai Its structural similarity to thymine, a natural component of DNA, allows it to be incorporated into newly synthesized DNA strands during replication. The bromine atom serves as a label that can be detected, providing a means to track and quantify DNA synthesis.

Given its role in tracking DNA synthesis, this compound is a valuable tool in cell proliferation studies. ontosight.ai The rate of incorporation of this compound into cellular DNA is directly proportional to the rate of cell division. By measuring the amount of incorporated this compound, researchers can assess the proliferative activity of cells in various experimental conditions.

5-Bromouracil (5-BU), a related compound, is a well-known mutagen that can induce A-T to G-C transitions in DNA. chemicalbook.com This occurs because 5-BU can be incorporated into DNA in place of thymine and can mispair with guanine during subsequent rounds of DNA replication. chemicalbook.com Research on the deoxyuridine form, 5-bromo-2'-deoxyuridine (BUdR), has shown that DNA polymerase I plays a significant role in the mutagenic process it induces. nih.gov While the direct mutagenic properties of this compound are not as extensively documented in the provided results, its structural similarity to 5-BU suggests its potential use in mutagenesis research, possibly to understand the mechanisms of DNA repair and mutation. nih.gov

Cell Proliferation Studies

Enzyme Inhibition Studies

Derivatives of uracil have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Studies have shown that certain uracil derivatives can act as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govresearchgate.net

One study investigated a series of uracil derivatives and found that they exhibited competitive inhibition against hCA I and hCA II, with Kᵢ (inhibition constant) values ranging from micromolar to sub-micromolar concentrations. nih.govresearchgate.net For instance, some of the tested uracil derivatives had Kᵢ values in the range of 0.085–428 µM for hCA I and 0.1715–645 µM for hCA II. nih.gov Another study on novel uracil-appended benzylic amines, synthesized from a 1,3-dimethyluracil (B184088) derivative, reported potent inhibition of hCA I and hCA II with Kᵢ values in the nanomolar range. biruni.edu.tr Specifically, the Kᵢ values for hCA I were between 36.10±5.22 nM and 110.31±54.81 nM, and for hCA II, they ranged from 16.33±4.91 nM to 72.03±28.86 nM. biruni.edu.tr

These findings suggest that the uracil scaffold, including derivatives of 1,3-dimethyluracil, holds potential for the development of carbonic anhydrase inhibitors, which could have therapeutic applications in conditions like glaucoma and epilepsy. nih.govbiruni.edu.tr

Acetylcholinesterase Inhibition

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Research into a series of 5-halogen-substituted 1,3-dialkyluracils demonstrated that these compounds exhibit inhibitory activity against AChE. Within this series, this compound displayed notable potency. The inhibitory constants (Ki) for these compounds were determined, providing a quantitative measure of their efficacy. The mechanism of inhibition is thought to involve the interaction of the uracil ring system with the active site of the enzyme.